4-(Piperidin-4-yloxy)pyridine hydrochloride
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Overview
Description
4-(Piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 4-hydroxypyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridine, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4-(Piperidin-4-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)pyridine: The base form without the hydrochloride salt.
4-(Piperidin-4-yl)pyridine: A similar compound with a different substitution pattern.
Piperidine derivatives: Various derivatives with different functional groups attached to the piperidine ring.
Uniqueness
4-(Piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-piperidin-4-yloxypyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h1-2,5-6,10,12H,3-4,7-8H2;1H |
InChI Key |
AKSROANEAXDUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=NC=C2.Cl |
Origin of Product |
United States |
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